
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine in the presence of a suitable solvent such as chloroform or ethanol . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol has a wide range of scientific research applications:
Mechanism of Action
The antibacterial activity of 2,4-Dibromo-6-(2,6-dibromophenoxy)phenol is primarily due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound targets the bacterial phosphotransferase systems, leading to a decrease in the uptake of essential nutrients and ultimately causing cell death . This mechanism is effective against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
2,4-Dibromo-6-(2,6-dibromophenoxy)phenol can be compared with other brominated phenols such as:
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: Similar in structure but with different bromination patterns, leading to variations in antibacterial activity.
4,5,6-Tribromo-2-(2’,4’-dibromophenoxy)phenol: Contains an additional bromine atom, which may enhance its antibacterial properties.
5-epi-Nakijinone Q: A naturally occurring compound with potential anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,4-dibromo-6-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5,17H |
InChI Key |
PTBABWOWPYFWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


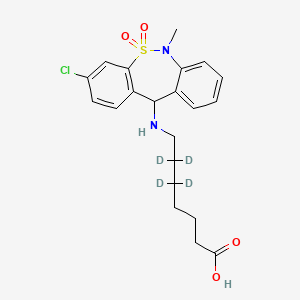


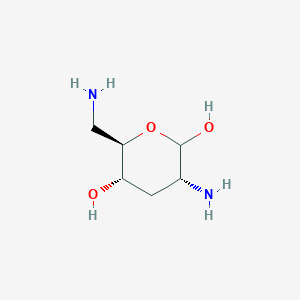
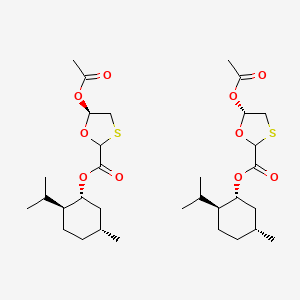
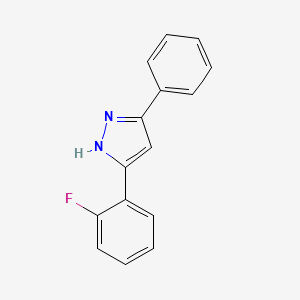
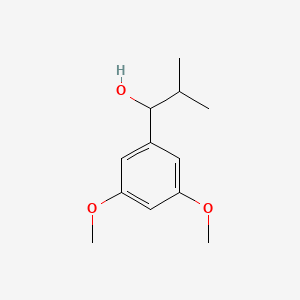
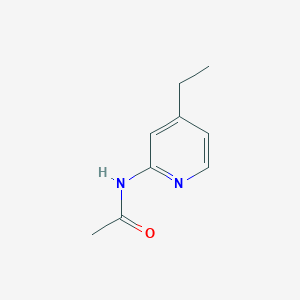
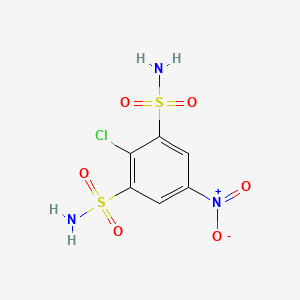
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
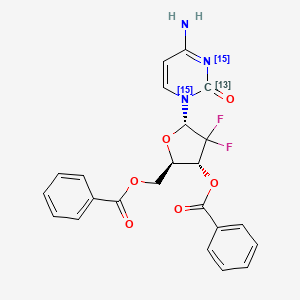
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
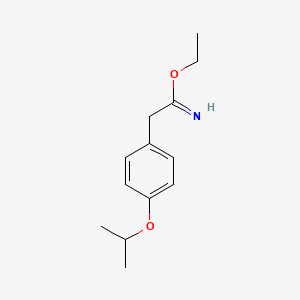
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
